molecular formula C7H10O3 B14303159 Methyl 5-oxohex-3-enoate CAS No. 118355-42-3

Methyl 5-oxohex-3-enoate

Cat. No.: B14303159
CAS No.: 118355-42-3
M. Wt: 142.15 g/mol
InChI Key: TZCPYJIJVAGLQK-UHFFFAOYSA-N
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Description

Methyl 5-oxohex-3-enoate: is an organic compound with the molecular formula C7H10O3. It is an ester, characterized by the presence of a carbonyl group (C=O) adjacent to an alkene (C=C) and an ester functional group (COOCH3). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-oxohex-3-enoate can be synthesized through several methods. One common approach involves the esterification of 5-oxohex-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxohex-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: 5-oxohexanoic acid or 5-hydroxyhexanoic acid.

    Reduction: 5-hydroxyhex-3-enoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 5-oxohex-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-oxohex-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The carbonyl group can participate in nucleophilic addition reactions, influencing enzyme activity and metabolic processes.

Comparison with Similar Compounds

    Methyl butyrate: An ester with a similar structure but lacks the carbonyl group adjacent to the alkene.

    Ethyl acetate: Another ester, but with different alkyl groups and lacking the carbonyl group adjacent to the alkene.

Uniqueness: Methyl 5-oxohex-3-enoate is unique due to the presence of both a carbonyl group and an alkene, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

118355-42-3

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 5-oxohex-3-enoate

InChI

InChI=1S/C7H10O3/c1-6(8)4-3-5-7(9)10-2/h3-4H,5H2,1-2H3

InChI Key

TZCPYJIJVAGLQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCC(=O)OC

Origin of Product

United States

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